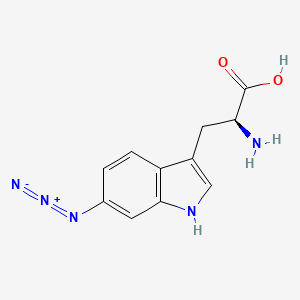

6-Azidotryptophan

Description

Structure

3D Structure

Properties

CAS No. |

81524-70-1 |

|---|---|

Molecular Formula |

C11H11N5O2 |

Molecular Weight |

245.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(6-azido-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11N5O2/c12-9(11(17)18)3-6-5-14-10-4-7(15-16-13)1-2-8(6)10/h1-2,4-5,9,14H,3,12H2,(H,17,18)/t9-/m0/s1 |

InChI Key |

VYHHUSCYSMIVGY-VIFPVBQESA-N |

SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(C(=O)O)N |

Isomeric SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=C2C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(C(=O)O)N |

Other CAS No. |

81524-70-1 |

Synonyms |

6-azido-L-tryptophan 6-azidotryptophan |

Origin of Product |

United States |

Synthesis of 6 Azido L Tryptophan

The synthesis of 6-Azido-L-tryptophan can be achieved through both chemical and enzymatic routes, providing flexibility for its production.

Chemical Synthesis : A common chemical synthesis strategy involves the use of commercially available nitroindoles as starting materials. nih.gov For the synthesis of the 6-azido derivative, 6-nitroindole (B147325) is a key precursor. A multi-step process can be employed, which includes the Vilsmeier-Haack reaction to form a nitroindole-3-carboxaldehyde, followed by a Henry reaction with nitromethane (B149229) to produce a nitro vinyl indole (B1671886) intermediate. nih.gov Subsequent reduction of both the nitro group and the vinyl nitro group, typically with a powerful reducing agent like lithium aluminum hydride, yields 6-aminotryptamine. nih.gov The crucial azide (B81097) functionality is then introduced via diazotization of the amine group on the indole ring, followed by treatment with sodium azide. nih.gov The final steps involve converting the tryptamine (B22526) to the corresponding amino acid.

Enzymatic Synthesis : A more direct and stereospecific route to L-6-Azidotryptophan utilizes the enzyme tryptophan synthase. nih.gov In a preparative-scale reaction, the α2β2 complex of tryptophan synthase from Escherichia coli catalyzes the condensation of 6-azidoindole with L-serine to yield the final product, 6-Azido-L-tryptophan. nih.gov This biocatalytic approach has the advantage of producing the enantiomerically pure L-amino acid directly. nih.gov

Physicochemical Properties and Spectroscopic Data

6-Azidotryptophan possesses distinct physical and spectroscopic properties that are central to its applications in research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H11N5O2 | nih.gov |

| Molecular Weight | 245.24 g/mol | nih.gov |

| CAS Number | 81524-70-1 | chemblink.com |

| Appearance | Solid | nih.gov |

| Key Functional Groups | α-amino group, α-carboxylic acid group, Indole (B1671886) side chain, Azide (B81097) group (-N3) | uobabylon.edu.iq |

The spectroscopic characteristics of this compound are particularly noteworthy. The azide group provides a unique vibrational signature, while its interaction with certain enzymes creates new chromophores.

| Spectroscopic Feature | Wavelength/Wavenumber | Context/Application | Source |

|---|---|---|---|

| Azide Antisymmetric Stretch (IR) | ~2100 cm-1 | Vibrational probe in a clear spectral window for FTIR and 2D IR spectroscopy. | nih.gov |

| Quinonoid Intermediate Absorbance (UV-Vis) | λmax = 476 nm | Forms upon binding to the pyridoxal (B1214274) phosphate (B84403) cofactor in the active site of tryptophan synthase. | nih.gov |

Bioorthogonal Chemical Reactions Employing 6 Azidotryptophan

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Azidotryptophan Conjugates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) (like that on this compound) and a terminal alkyne. plos.orgnih.gov This reaction, a prominent example of "click chemistry," is valued for its reliability, high yield, and compatibility with aqueous conditions, making it suitable for bioconjugation. plos.orgnih.gov The mechanism involves the in-situ generation of a copper(I) acetylide, which then reacts with the azide. nih.gov The copper(I) catalyst dramatically accelerates the reaction compared to the uncatalyzed thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. nih.gov

A primary challenge for applying CuAAC in biological systems is the cytotoxicity associated with the copper(I) catalyst. mdpi.com To overcome this, several strategies have been developed to optimize reaction conditions for biological compatibility.

Copper(I)-Chelating Ligands: The use of chelating ligands is crucial. These ligands stabilize the catalytically active Cu(I) oxidation state, prevent its disproportionation, and reduce its toxicity to cells and biomolecules. nih.govbeilstein-journals.orgjenabioscience.com Tris-(benzyltriazolylmethyl)amine (TBTA) was an early and effective ligand, significantly accelerating the reaction in aqueous environments. nih.gov However, its poor water solubility often necessitates the use of organic co-solvents like DMSO, which can be detrimental to enzyme activity. plos.org To address this, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and sulfonated bathophenanthroline (B157979) have been developed, allowing the reaction to proceed efficiently in fully aqueous buffers without compromising the structure of sensitive proteins. plos.orgbeilstein-journals.orgnih.gov

Reducing Agents: The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄). beilstein-journals.org Sodium ascorbate (B8700270) is a widely used reducing agent for this purpose. nih.gov However, in biological settings, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage proteins and other biomolecules. nih.govjenabioscience.com The byproducts of ascorbate oxidation can also lead to unwanted side reactions with amino acid residues. nih.gov Alternative reductants like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT) have been explored, though phosphines can sometimes interfere with the reaction by binding to copper or reducing the azide. plos.orgjenabioscience.com Careful selection of the reductant and its concentration is therefore critical for preserving biomolecule function. plos.org

Concentration and Reaction Time: Minimizing the concentration of copper and the reaction time is another key optimization strategy. mdpi.com Studies have shown that copper concentrations between 50 and 100 µM are often sufficient to achieve high reaction rates without excessive toxicity. nih.gov Optimizing the choice of ligand and reductant can allow for rapid and high-yield conjugation, minimizing the contact time between the enzyme or cell and potentially harmful reaction components. plos.org

Table 1: Components for Optimizing CuAAC Biocompatibility

| Component | Example(s) | Role in Optimization | Reference |

|---|---|---|---|

| Copper(II) Source | Copper(II) sulfate (CuSO₄) | Precursor for the active Cu(I) catalyst. | beilstein-journals.org |

| Cu(I)-Chelating Ligand | TBTA | Accelerates reaction and stabilizes Cu(I), but has low water solubility. | nih.gov |

| THPTA | Water-soluble ligand that enables reaction in aqueous buffers, reducing the need for denaturing co-solvents. | plos.orgbeilstein-journals.org | |

| Reducing Agent | Sodium Ascorbate | Commonly used to reduce Cu(II) to Cu(I), but can generate ROS. | nih.gov |

| TCEP, DTT | Alternative reductants explored to mitigate issues associated with ascorbate. | plos.org |

The versatility of the CuAAC reaction allows for the conjugation of this compound-containing proteins with a wide array of alkyne-functionalized probes. This enables diverse applications, from visualization to purification and functional analysis.

Fluorescent Probes: Alkyne-modified fluorophores are commonly used to visualize the localization and dynamics of target proteins within cells or tissues. A variety of fluorescent dyes, such as Alexa Fluor dyes and Safirinium derivatives, have been synthesized with terminal alkyne groups for this purpose. mdpi.comthermofisher.com This allows for direct detection using fluorescence microscopy.

Affinity Tags: Biotin (B1667282) is a popular affinity tag that can be functionalized with an alkyne handle. nih.gov Once conjugated to a this compound-labeled protein, the biotin tag allows for the selective enrichment and purification of the protein from complex mixtures using streptavidin-coated beads. This is a powerful tool in proteomics for identifying newly synthesized proteins or interaction partners. nih.gov Cleavable linkers can be incorporated into these probes, allowing the release of the captured protein under mild conditions for subsequent analysis, such as mass spectrometry. nih.gov

Drug Molecules and Other Payloads: The CuAAC reaction can be used to attach alkyne-modified drug molecules or other functional payloads to proteins. For instance, alkyne-tagged versions of drugs like dimethylfumarate have been developed to study their cellular targets. nih.gov This strategy can be employed to create targeted therapeutic agents or to investigate the mechanism of action of bioactive compounds.

Table 2: Examples of Alkyne-Tagged Probes for CuAAC

| Probe Type | Function | Example Application | Reference |

|---|---|---|---|

| Fluorescent Dyes | Enables visualization of labeled biomolecules. | Tracking protein localization in living cells via fluorescence microscopy. | mdpi.comthermofisher.com |

| Affinity Tags (e.g., Biotin) | Allows for purification and enrichment of labeled biomolecules. | Isolating newly synthesized proteins for proteomic analysis. | nih.gov |

| Bioactive Molecules | Delivers a functional payload or helps identify cellular targets. | Attaching a drug molecule to a target protein to study its effects. | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other Copper-Free Click Reactions for this compound

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can limit its application in living organisms. biochempeg.comsigmaaldrich.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as a truly bioorthogonal alternative that proceeds without the need for any metal catalyst. rsc.org The driving force for this reaction is the high ring strain of a cycloalkyne reagent, which readily reacts with an azide to form a stable triazole. sigmaaldrich.commagtech.com.cn The absence of a toxic catalyst makes SPAAC highly suitable for in vivo labeling and imaging experiments. biochempeg.comnih.gov

The key to SPAAC is the design of cycloalkyne reagents that are reactive enough to ligate with azides at physiological temperatures but also stable enough to be handled and not react non-specifically in a biological environment. magtech.com.cn The reactivity of a cycloalkyne is directly related to its ring strain; smaller rings are generally more strained and more reactive. nih.govwikipedia.org

Early Cycloalkynes: Cyclooctyne (B158145), the smallest stable cycloalkyne, was the first to be used in SPAAC. sigmaaldrich.comarkat-usa.org However, its reaction rate was relatively slow for many biological applications.

Second-Generation Cycloalkynes: To enhance reactivity, researchers developed derivatives with increased ring strain. This was achieved by introducing fluorine atoms (e.g., DIFBO), fusing aromatic rings to the cyclooctyne core (e.g., dibenzocyclooctynes like DIBO and DBCO), or creating bicyclic systems (e.g., bicyclo[6.1.0]nonyne, or BCN). nih.govub.edu These modifications significantly increased reaction rates compared to simple cyclooctyne. researchgate.net

Third-Generation Cycloalkynes: Further refinements led to compounds like azadibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC), which exhibit even faster reaction kinetics. sigmaaldrich.comnih.gov The development of these highly reactive probes has expanded the utility of SPAAC for tracking dynamic biological processes that occur on short timescales.

Table 3: Common Strained Cycloalkyne Reagents for SPAAC

| Abbreviation | Full Name | Key Feature | Reference |

|---|---|---|---|

| BCN | Bicyclo[6.1.0]nonyne | Bicyclic system with good reactivity and stability. | nih.gov |

| DIBO | 4-Dibenzocyclooctynol | Fused benzene (B151609) rings increase strain and reactivity. | nih.govnih.gov |

| DBCO | Dibenzocyclooctyne | A commonly used, commercially available reagent with good kinetics. | biochempeg.comub.edu |

| DIBAC | Azadibenzocyclooctyne | An aza-cyclooctyne with very fast reaction kinetics. | nih.gov |

For a bioorthogonal reaction to be useful, it must be both fast and specific. The kinetics (reaction rate) and specificity of SPAAC using various cycloalkynes have been extensively evaluated in complex biological environments, such as cell lysates and living cells.

Reaction Kinetics: The rate of SPAAC is typically described by a second-order rate constant. magtech.com.cn The development of more strained cyclooctynes has led to a dramatic increase in these rate constants, with some third-generation reagents reacting orders of magnitude faster than the original cyclooctynes. magtech.com.cnnih.gov For example, studies have shown that increasing temperature can promote the reaction rate, with optimized conditions for DBCO and BCN reactions being achieved at 37 °C. ub.edu The choice of cycloalkyne is often a trade-off between reactivity and stability, as highly strained alkynes can sometimes engage in side reactions. nih.gov

Specificity: A crucial aspect of bioorthogonality is the lack of cross-reactivity with endogenous functional groups. The azide and cycloalkyne groups are largely "invisible" to the cellular machinery, reacting selectively with each other. However, the high reactivity of some strained alkynes can lead to non-specific labeling, particularly through reactions with biological nucleophiles like thiols. The specificity of new cycloalkyne probes is rigorously tested to ensure that the observed signal comes from the intended azide-alkyne ligation and not from off-target reactions. rsc.org

Staudinger Ligation for this compound Modification

The Staudinger ligation is another powerful and bioorthogonal method for modifying biomolecules containing an azide group, such as this compound. thermofisher.comsigmaaldrich.com This reaction occurs between an azide and a specifically engineered triarylphosphine. nih.gov Unlike the classical Staudinger reaction which reduces the azide to an amine, the Staudinger ligation results in the formation of a stable amide bond, covalently linking the two reaction partners. wikipedia.orgnih.gov

The reaction proceeds via a two-step mechanism. First, the phosphine (B1218219) attacks the terminal nitrogen of the azide to form an aza-ylide intermediate. thermofisher.comwikipedia.org In an engineered phosphine reagent, an electrophilic trap (typically an ester) is positioned nearby. This trap captures the nucleophilic nitrogen of the aza-ylide in an intramolecular reaction, which, after rearrangement, yields the final amide-linked product and a phosphine oxide byproduct. nih.gov A significant advantage of the Staudinger ligation is that it is bioorthogonal and, like SPAAC, does not require a metal catalyst. thermofisher.comnih.gov

In "traceless" versions of the Staudinger ligation, the phosphine reagent is designed such that the phosphine oxide is not incorporated into the final product, leaving behind only the newly formed amide bond with no residual atoms. nih.govraineslab.com The reaction is highly chemoselective, proceeding efficiently in aqueous environments at room temperature and in the presence of other biological functional groups, making it a valuable tool for protein engineering and modification. thermofisher.comnih.gov

Table 4: Common Phosphine Reagent Features for Staudinger Ligation

| Reagent Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| Standard Phosphine Reagent | Contains an ortho-ester group to act as an electrophilic trap. | Forms a stable amide bond, linking the phosphine-containing probe to the azide-labeled molecule. | nih.gov |

| Traceless Phosphine Reagent | Designed with a specific phosphinothioester or phosphinoester structure. | Forms an amide bond without incorporating the phosphine moiety into the final product. | nih.govraineslab.com |

| Phosphine-Biotin | A phosphine reagent pre-functionalized with a biotin affinity tag. | Allows for the selective capture and purification of azide-labeled biomolecules. | medchemexpress.com |

Exploration of Novel Bioorthogonal Ligation Chemistries Compatible with this compound

The azide functional group, central to the utility of this compound, is a versatile chemical reporter that participates in a variety of bioorthogonal reactions. nih.govresearchgate.net While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the Staudinger ligation are foundational, ongoing research seeks to develop novel ligation chemistries with improved kinetics, greater biocompatibility, and expanded capabilities for multiplexed labeling. nih.govru.nleurjchem.com The exploration of these new reactions is crucial for unlocking the full potential of this compound in complex biological environments.

The primary drivers for developing new bioorthogonal reactions include the need to circumvent the cellular toxicity associated with copper catalysts used in CuAAC and to accelerate reaction rates for tracking rapid biological processes or labeling low-abundance proteins. biochempeg.comnih.govnobelprize.org Innovations focus on creating new reaction partners for the azide that offer faster kinetics, fluorogenic properties, and orthogonality to existing chemistries. nih.govbiorxiv.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioorthogonal chemistry was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a toxic copper catalyst. biochempeg.comresearchgate.net This reaction utilizes a cyclooctyne, where ring strain provides the driving force for the [3+2] cycloaddition with an azide. researchgate.netgoldchemistry.com The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Research has led to the development of several generations of cyclooctynes with progressively faster reaction rates.

Key research findings include:

Dibenzocyclooctynes (DIBO): 4-dibenzocyclooctynol (DIBO) was shown to react exceptionally fast with azide-containing compounds without a Cu(I) catalyst. nih.govnih.gov Modifications, such as oxidizing the alcohol to a ketone, further increased the reaction rates. nih.govnih.gov

Difluorinated Cyclooctynes (DIFO): The introduction of fluorine atoms adjacent to the alkyne (e.g., DIFO) lowers the energy of the LUMO, accelerating the cycloaddition. researchgate.netmagtech.com.cn

Biarylazacyclooctynone (BARAC): This reagent exhibits further improved reaction rates, making it highly efficient for labeling. nih.gov

Bicyclo[6.1.0]nonyne (BCN): BCN is another strained alkyne that displays excellent cycloaddition kinetics and is used in copper-free click chemistry. biochempeg.comuochb.cz

The development of these increasingly reactive cyclooctynes allows for efficient labeling at low concentrations, minimizing potential perturbations to the biological system. goldchemistry.com

| Cyclooctyne Reagent | Common Abbreviation | Key Feature | Relative Reactivity |

|---|---|---|---|

| Dibenzocyclooctynol | DIBO | Fused aromatic rings provide strain. nih.gov | Fast |

| Difluorinated Cyclooctyne | DIFO | Propargylic fluorine atoms electronically activate the alkyne. researchgate.netmagtech.com.cn | Very Fast |

| Bicyclo[6.1.0]nonyne | BCN | Features Cs symmetry and exhibits excellent reaction kinetics. biochempeg.com | Very Fast |

| Biarylazacyclooctynone | BARAC | A biarylazacyclooctynone structure that leads to further rate improvement. nih.gov | Extremely Fast |

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as one of the fastest bioorthogonal reactions available. ru.nlresearchgate.net It typically occurs between an electron-deficient tetrazine and an electron-rich, strained alkene dienophile, such as a trans-cyclooctene (B1233481) (TCO). ru.nlnobelprize.org While the azide group of this compound does not directly participate in the canonical iEDDA reaction, strategies have been developed to link azide chemistry with iEDDA. For instance, a molecule containing both a strained alkyne (for reacting with this compound via SPAAC) and a strained alkene (for a subsequent iEDDA reaction) can be used for sequential or multiplexed labeling. The reactivity of tetrazines can be tuned over several orders of magnitude by modifying their substituents. biorxiv.org

Photoclick Chemistry

Photoclick reactions offer spatiotemporal control over the ligation process, as the reaction is initiated by light. nih.gov A prominent example is the tetrazole-alkene cycloaddition. wikipedia.org In this reaction, a diaryl tetrazole is irradiated with UV light (typically non-damaging wavelengths around 365 nm), which causes the extrusion of nitrogen gas and the formation of a highly reactive nitrile imine intermediate. wikipedia.orgresearchgate.net This intermediate then rapidly undergoes a [3+2] cycloaddition with an alkene to form a stable, fluorescent pyrazoline product. wikipedia.orgrsc.org

By incorporating this compound into a protein and then using a bifunctional linker that contains an alkyne (to react with the azide) and an alkene (for the photoclick reaction), researchers can precisely control the timing and location of the final labeling step with a tetrazole-bearing probe. The fluorogenic nature of many photoclick reactions is a significant advantage, as the fluorescence turns on only upon successful ligation, reducing background noise from unreacted probes. rsc.org

| Ligation Chemistry | Reactive Partners | Typical Activator | Key Advantages |

|---|---|---|---|

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIBO, BCN) | Ring Strain | Copper-free, highly biocompatible, fast kinetics. biochempeg.comnih.gov |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | None (Extremely fast intrinsic rate) | Exceptionally fast reaction rates, enabling real-time tracking. ru.nlnobelprize.org |

| Tetrazole-Alkene Photoclick Reaction | Tetrazole + Alkene | UV Light | Spatiotemporal control, often fluorogenic. nih.govwikipedia.orgrsc.org |

These novel ligation strategies significantly broaden the toolkit available for utilizing this compound in chemical biology. The choice of reaction depends on the specific experimental requirements, such as the need for rapid kinetics, spatial control, or compatibility with other labeling techniques.

Advanced Research Applications of 6 Azidotryptophan in Protein Science

Probing Protein Structure, Dynamics, and Conformational Transitions

Understanding the three-dimensional structure of a protein and how it changes over time is crucial to deciphering its function. 6-Azidotryptophan offers a powerful lens through which to view these dynamic processes.

Photoaffinity Labeling for Identification of Ligand-Binding Pockets and Interaction Surfaces

One of the key applications of this compound is in photoaffinity labeling, a technique used to identify and map the binding sites of ligands on their protein targets. nih.gov The azido (B1232118) group of this compound is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules. researchgate.net This property allows researchers to "trap" a ligand in its binding pocket, enabling the identification of the specific amino acid residues that constitute the binding site.

This approach has been instrumental in characterizing drug-binding domains and understanding the molecular basis of protein-ligand interactions. For instance, by incorporating this compound into a ligand of interest, scientists can irradiate the protein-ligand complex and then use techniques like mass spectrometry to identify the cross-linked peptides, thereby pinpointing the binding interface.

| Application | Technique | Outcome |

| Identification of ligand-binding pockets | Photoaffinity labeling with this compound-containing ligands | Covalent trapping of the ligand in its binding site, allowing for the identification of interacting amino acid residues. |

| Mapping protein interaction surfaces | Site-specific incorporation of this compound into a protein of interest | Covalent cross-linking to interacting partners upon photoactivation, enabling the mapping of the interaction interface. |

Fluorescence-Based Probing of Protein Environments and Dynamics using this compound

Tryptophan is a naturally fluorescent amino acid, and its fluorescence is highly sensitive to the local environment. biosynth.com The introduction of the azido group in this compound modifies its fluorescent properties, making it a sensitive probe for monitoring changes in protein conformation and dynamics. nih.govresearchgate.netcore.ac.uk The fluorescence emission spectrum of this compound can shift in response to changes in the polarity of its surroundings, providing valuable information about the local environment within a protein.

Researchers can incorporate this compound at specific sites within a protein and monitor changes in its fluorescence to track conformational changes that occur during processes like ligand binding, protein folding, or interactions with other molecules. nih.gov This approach provides real-time insights into the dynamic behavior of proteins at a molecular level.

Föster Resonance Energy Transfer (FRET) Studies with this compound as a Donor or Acceptor

Föster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two fluorescent molecules. nih.gov It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a "molecular ruler" for studying protein structure and conformational changes. elifesciences.orgias.ac.in

This compound can be used as a FRET partner, either as a donor or an acceptor, in conjunction with other fluorescent probes. mdpi.com By strategically placing this compound and another fluorophore at specific locations within a protein or protein complex, researchers can measure distances and monitor distance changes, providing valuable information about the spatial arrangement of different parts of a protein or the relative orientation of interacting proteins. nih.govnih.gov

Elucidating Protein-Protein and Protein-Ligand Interaction Networks

Biological processes are often orchestrated by complex networks of interacting proteins and ligands. This compound provides a powerful tool to dissect these intricate networks and understand the molecular basis of cellular communication.

Site-Specific Covalent Cross-linking facilitated by this compound

The photoreactive nature of this compound can be harnessed to covalently cross-link interacting proteins. nih.gov By incorporating this compound at a specific site within a "bait" protein, researchers can capture its interacting partners upon photoactivation. nih.gov This "snapshot" of the protein interaction can then be analyzed to identify the interacting proteins and map the interaction interface. youtube.com

This site-specific cross-linking approach offers a high degree of precision and has been used to validate protein-protein interactions and to identify the specific domains or residues involved in the interaction. nih.govyoutube.com

| Cross-linking Strategy | Application | Outcome |

| Site-specific incorporation of this compound | Identification of direct protein-protein interaction partners | Covalent capture of interacting proteins for subsequent identification by mass spectrometry. |

| Use of this compound-containing peptides | Probing antibody-antigen interactions | Covalent cross-linking of the peptide to the antibody binding site. nih.gov |

Mechanistic Investigations of Enzyme-Substrate Complexes (e.g., Tryptophan Synthase α2β2 complex)

This compound has been particularly valuable in studying the mechanism of enzymes, such as the Tryptophan Synthase α2β2 complex. nih.govnih.govnih.gov This enzyme catalyzes the final two steps in the biosynthesis of tryptophan and is a classic model for studying enzyme mechanisms and allosteric regulation. wikipedia.orgproteopedia.orgnih.gov

By using 6-azido-L-tryptophan as a photoaffinity reagent, researchers have been able to probe the active site of the Tryptophan Synthase α2β2 complex. nih.gov Upon photolysis, 6-azido-L-tryptophan inactivates the enzyme by covalently modifying the active site. nih.gov This has allowed for the identification of key amino acid residues involved in substrate binding and catalysis. For example, studies have shown that 6-azido-L-tryptophan binds to the enzyme and forms a quinonoid intermediate, and photolysis of this intermediate leads to the inactivation of the β2 subunit. nih.gov Furthermore, radiolabeled 6-azido-L-tryptophan has been used to demonstrate that an active site carboxyl residue is a major site of photoaffinity labeling. nih.gov

These studies have provided critical insights into the catalytic mechanism of Tryptophan Synthase and the intricate communication between its α and β subunits.

Investigation of Post-Translational Modifications (PTMs) and Protein Maturation Processes

Post-translational modifications are critical for regulating protein function, localization, and stability. rsc.org Studying these dynamic processes often requires sophisticated tools. While direct research utilizing this compound for PTM analysis is emerging, its properties make it a highly promising tool, analogous to other azido-containing amino acids that are established in the field. nih.govnih.govnih.gov

The incorporation of this compound near a known or suspected PTM site (such as a phosphorylation or glycosylation site) can serve two main purposes:

As a Spectroscopic Reporter: The azide (B81097) group has a distinct infrared (IR) absorption frequency that is sensitive to its local chemical environment. nih.govnsf.gov A PTM event, such as the addition of a bulky glycan or a charged phosphate (B84403) group, can alter the hydration and electrostatic environment around the incorporated this compound. This change can be detected as a shift in the azide's IR absorption peak, providing a method to monitor the PTM status of the protein in real-time. nih.gov

As a Chemical Handle for Affinity Enrichment: After a protein undergoes maturation or a PTM, the incorporated this compound can be used to attach an affinity tag (like biotin) via click chemistry. This allows for the specific isolation and enrichment of the modified protein population from a complex cell lysate. Subsequent analysis by mass spectrometry can then be used to identify the precise nature and location of the PTMs on the enriched protein. This approach is particularly valuable for studying low-abundance PTMs that are difficult to detect using traditional methods. nih.gov For example, this strategy could be adapted to study protein glycosylation by placing the azido-probe near a glycosylation consensus sequence.

Activity-Based Protein Profiling (ABPP) using this compound Derivatives

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of entire enzyme families directly in native biological systems. ABPP typically employs active-site-directed covalent probes, known as activity-based probes (ABPs), to label active enzymes. nsf.gov An ABP generally consists of a reactive group ("warhead") that forms a covalent bond with a residue in the enzyme's active site, and a reporter tag for detection. nih.gov

Derivatives of this compound are well-suited for use in a sophisticated, two-step ABPP strategy based on photoaffinity labeling. In this approach, the azido group itself can function as a photo-activatable warhead. Aryl azides are known to form highly reactive nitrene intermediates upon UV irradiation, which can then form covalent bonds with nearby residues non-specifically.

The design of a this compound-based ABP would involve two key steps:

Probe Design: A molecule that acts as a ligand or substrate for a specific enzyme or enzyme family would be chemically modified to include a this compound derivative. This derivative serves as both a recognition element and a latent reactive group.

Photo-crosslinking and Detection: The ABP is incubated with a proteome, where it binds non-covalently to the active site of its target enzyme. Upon exposure to UV light, the azido group on the tryptophan derivative is activated, forming a covalent cross-link with the enzyme. Because the initial binding is activity-dependent, only functionally active enzymes are labeled. The tryptophan indole (B1671886) ring can serve as a recognition element, while the azide provides the covalent trapping mechanism. The probe would also contain a second bioorthogonal handle (e.g., a terminal alkyne) for the subsequent attachment of a reporter tag via click chemistry, enabling visualization and enrichment of the labeled enzymes. nih.gov

This strategy allows for the identification of enzyme targets and the profiling of their activity levels in complex biological samples, which is crucial for drug discovery and diagnostics. wikipedia.orgrsc.org

Analytical and Computational Methodologies in 6 Azidotryptophan Research

Mass Spectrometry-Based Characterization of 6-Azidotryptophan-Modified Proteins

Mass spectrometry (MS) is an indispensable tool for proteomics, offering the sensitivity and resolution required to analyze proteins modified with 6-Azi-Trp. thermofisher.comnih.govepfl.ch The general approach, often termed "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by MS. creative-proteomics.comyoutube.com This strategy is highly effective for confirming the presence of the modification and identifying the specific proteins that have been labeled.

A primary challenge in utilizing unnatural amino acids is confirming their precise incorporation into the desired protein sequence. Tandem mass spectrometry (MS/MS) is the definitive method for this verification. nih.gov In a typical workflow, a 6-Azi-Trp-containing protein is isolated and digested with a specific protease, such as trypsin. nih.gov The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The initial MS scan measures the mass-to-charge ratio (m/z) of the peptides. A peptide containing 6-Azi-Trp will exhibit a characteristic mass shift compared to its wild-type counterpart. This modified peptide can then be selected for fragmentation, generating a secondary mass spectrum (MS/MS) that reveals its amino acid sequence. nih.gov Analysis of the fragment ions allows for the unambiguous assignment of the 6-Azi-Trp residue to a specific location within the peptide.

Furthermore, MS is crucial for verifying the products of ligation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govgbiosciences.com After reacting the azide (B81097) group of 6-Azi-Trp with an alkyne-containing reporter tag (e.g., a biotin (B1667282) or fluorescent probe), MS/MS analysis can confirm the successful conjugation by identifying the peptide with an additional mass modification corresponding to the reporter tag. thermofisher.com

Data Table: Expected Mass Shifts in MS Analysis for 6-Azi-Trp Modification and Ligation

| Modification Step | Description | Expected Mass Change (Da) |

|---|---|---|

| Incorporation | Replacement of Tryptophan (C₁₁H₁₀N₂O) with this compound (C₁₁H₉N₅O) | +26.00 |

| CuAAC Ligation | Reaction with a generic alkyne probe (e.g., Alkyne-Biotin) | Mass of Alkyne Probe + Copper (if adduct is observed) |

| Photo-crosslinking | UV-induced reaction forming a covalent bond with a nearby residue | Mass of interacting partner peptide - N₂ |

This compound enables the profiling of specific sub-proteomes through activity-based protein profiling (ABPP) and bio-orthogonal noncanonical amino acid tagging (BONCAT). gbiosciences.com This is particularly powerful for studying secreted proteins (the secretome) and protein interaction networks (the interactome).

For secretome analysis, cells are cultured in media containing 6-Azi-Trp, which is incorporated into newly synthesized proteins, including those destined for secretion. nih.govmdpi.com The secreted proteins are collected from the culture medium. The azide-labeled proteins are then tagged with biotin via click chemistry. biorxiv.org These biotinylated proteins can be selectively enriched from the complex mixture using avidin-coated beads. biorxiv.org The enriched proteins are then digested and identified by LC-MS/MS, providing a snapshot of the actively secreted proteome under specific conditions. nih.govresearchgate.netmdpi.com

Similarly, for interactome studies, 6-Azi-Trp can be used as a photo-crosslinking agent. springernature.com When incorporated into a "bait" protein, UV irradiation can induce the azide group to form a reactive nitrene, which covalently crosslinks to nearby interacting "prey" proteins. researchgate.netnih.gov Subsequent purification of the bait protein complex, followed by MS analysis, allows for the identification of these transient or weak interaction partners that would otherwise be difficult to detect. researchgate.nethumantechnopole.itbiorxiv.org

Beyond simple identification, it is often crucial to quantify changes in protein abundance, synthesis, or modification in response to different stimuli. Quantitative proteomics methods can be integrated with 6-Azi-Trp labeling to achieve this. epfl.chd-nb.info

Isobaric labeling strategies, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantification (iTRAQ), are well-suited for this purpose. metwarebio.combioanalysis-zone.comsilantes.com In this approach, peptides from different experimental conditions (e.g., control vs. treated) are labeled with distinct but isobaric tags. After labeling, the samples are combined and analyzed in a single LC-MS/MS run. While the parent ions of a given peptide from all conditions are indistinguishable in the initial MS scan, fragmentation in the MS/MS scan releases reporter ions of different masses. The relative intensities of these reporter ions correspond to the relative abundance of the peptide—and by extension, the protein—in each of the original samples. bioanalysis-zone.comembl.org

This method, when combined with the enrichment of 6-Azi-Trp-labeled proteins, allows for precise quantification of changes in specific sub-proteomes, such as identifying which secreted proteins are upregulated upon a particular stimulus. researchgate.net

Data Table: Comparison of Quantitative Proteomics Methods with 6-Azi-Trp

| Method | Principle | Multiplexing | Quantitation Level | Typical Use with 6-Azi-Trp |

|---|---|---|---|---|

| SILAC | Metabolic labeling with "heavy" and "light" amino acids | Up to 3 states | MS1 | Comparing synthesis rates between cell populations |

| TMT/iTRAQ | Chemical labeling of peptides with isobaric tags | Up to 18-plex metwarebio.com | MS2 | Comparing abundance of enriched proteins across multiple conditions bioanalysis-zone.comresearchgate.net |

| Label-Free (LFQ) | Based on spectral counting or precursor ion intensity | N/A (pairwise) | MS1 | Comparing relative abundance in less complex enriched samples nih.gov |

Spectroscopic Techniques for Monitoring this compound Reactivity and Protein Environment

Optical spectroscopy provides complementary, real-time information about the chemical reactivity of the azide group and the local environment of the 6-Azi-Trp residue within a protein.

UV-Visible (UV-Vis) spectroscopy can monitor processes that involve a change in the electronic structure of a chromophore. andreabellelli.itandreabellelli.it The azide group itself has a weak but distinct absorption in the UV range. More significantly, the aromatic indole (B1671886) ring of tryptophan has a strong absorbance around 280 nm. researchgate.netthermofisher.com

When 6-Azi-Trp is used in studies of protein-ligand binding, changes in the local environment upon binding can perturb the UV-Vis absorption spectrum of the indole ring. andreabellelli.it By titrating a protein containing 6-Azi-Trp with a ligand and monitoring the change in absorbance, one can determine the binding affinity (dissociation constant, Kd). mdpi.comresearchgate.net The appearance of isosbestic points—wavelengths where the molar absorptivity of two species is the same—can indicate a clear transition between the bound and unbound states. andreabellelli.itandreabellelli.it Similarly, the progress of a chemical reaction involving the azide, such as its reduction or participation in a cycloaddition, can be followed by monitoring the disappearance of its characteristic absorbance peak or the appearance of a new peak from the product. researchgate.net

Fluorescence spectroscopy offers exceptional sensitivity for studying protein dynamics. horiba.comnih.gov This technique is particularly powerful for monitoring click reactions in real time. nih.gov Many click chemistry protocols employ pro-fluorescent alkyne probes. These probes are initially non-fluorescent but become highly fluorescent upon successful cycloaddition with an azide. nih.gov By monitoring the increase in fluorescence intensity over time, the kinetics of the ligation to a 6-Azi-Trp residue can be accurately measured. edinst.commt.comjasco-global.com

Moreover, the intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local microenvironment, including solvent polarity and proximity to quenching groups. nih.gov While the azide at the 6-position can quench the natural fluorescence of the indole, changes in the residual fluorescence upon protein folding, conformational changes, or ligand binding can still provide valuable structural and dynamic information. edinst.com This makes 6-Azi-Trp a useful probe for sensing changes in the local protein environment. mdpi.com

Theoretical and Computational Studies of this compound and its Bioconjugates

Theoretical and computational chemistry provides powerful tools to investigate the properties of this compound and its behavior within larger biomolecular systems at an atomic level of detail. These methods complement experimental studies by offering insights into conformational dynamics, reaction mechanisms, and energetic landscapes that can be difficult to access through empirical techniques alone. Computational approaches, such as molecular dynamics simulations and quantum mechanical calculations, are instrumental in rationalizing experimental observations and guiding the design of new molecular probes and bioconjugation strategies.

Molecular Dynamics Simulations for Conformational Analysis of this compound-Containing Peptides

The process involves building a model of the peptide-solvent system and using a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom. nih.gov Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a specific period, often ranging from nanoseconds to microseconds. mit.edufrontiersin.org

Analysis of the resulting trajectory provides detailed information on various structural and dynamic properties. Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated peptide and a reference structure, indicating the stability of the peptide's conformation over time. frontiersin.org

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of each individual amino acid residue from its average position, highlighting flexible regions within the peptide. frontiersin.org

Radius of Gyration (Rg): This parameter describes the compactness of the peptide structure. frontiersin.org

Secondary Structure Analysis: Algorithms like DSSP (Define Secondary Structure of Proteins) are used to monitor the formation and stability of secondary structures such as α-helices and β-sheets throughout the simulation.

Hydrogen Bond Analysis: The formation and breakage of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures, are tracked. frontiersin.org

The introduction of the 6-azido group on the tryptophan indole ring is expected to impact the peptide's conformation. The azide group is relatively bulky and polar, which can lead to specific steric and electronic interactions with neighboring residues and the solvent. MD simulations can elucidate how these interactions affect the local backbone dihedral angles (phi and psi) and the side-chain rotamers, potentially favoring certain secondary structures or inducing turns. enamine.net For instance, simulations can reveal whether the azido (B1232118) group preferentially exposes itself to the solvent or engages in intramolecular interactions that stabilize a particular fold. nih.gov

Below is a representative table summarizing typical data obtained from an MD simulation of a hypothetical this compound-containing peptide compared to its native counterpart.

| Peptide | Average RMSD (nm) | Average Rg (nm) | Dominant Secondary Structure | Average Intramolecular H-Bonds |

|---|---|---|---|---|

| Native Peptide (with Tryptophan) | 0.25 ± 0.05 | 1.10 ± 0.08 | α-helix | 5.2 ± 1.1 |

| Azido-Peptide (with this compound) | 0.35 ± 0.07 | 1.15 ± 0.10 | Disordered Coil/β-turn | 3.1 ± 0.9 |

Computational Modeling of Bioorthogonal Reaction Pathways and Energetics

Computational modeling is a critical tool for understanding the mechanisms and kinetics of bioorthogonal reactions involving this compound. escholarship.orgnih.gov Reactions such as the strain-promoted azide-alkyne cycloaddition (SPAAC) are extensively studied using quantum mechanical methods, most notably Density Functional Theory (DFT). mdpi.comnih.gov These calculations provide a detailed picture of the reaction pathway, including the structures of reactants, transition states, and products, as well as their relative energies. escholarship.org

A key approach used in this context is the Distortion/Interaction Model (also known as the Activation Strain Model). escholarship.org This model deconstructs the activation energy (ΔE‡) of a reaction into two primary components:

Distortion Energy (ΔEdist): The energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. escholarship.org

Interaction Energy (ΔEint): The stabilizing energy released when the distorted reactants interact to form the transition state. escholarship.org

The following table presents hypothetical, yet representative, energetic data for the SPAAC reaction of this compound with a generic cyclooctyne (B158145), as would be determined by DFT calculations.

| Reaction Component | Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Activation Energy | Distortion Energy (ΔEdist) | 15.5 | Energy needed to deform reactants into their transition state shapes. |

| Interaction Energy (ΔEint) | -27.0 | Stabilization from the interaction of the distorted reactants. | |

| Overall Energetics | Activation Free Energy (ΔG‡) | 12.0 | The free energy barrier for the reaction, related to the reaction rate. |

| Reaction Free Energy (ΔGrxn) | -35.0 | The overall thermodynamic driving force; a large negative value indicates a highly favorable reaction. |

These computational studies are vital for rationalizing the reactivity of this compound and for designing improved bioorthogonal systems with tailored reaction kinetics and stability. mdpi.com

Emerging Research Directions and Future Perspectives for 6 Azidotryptophan

Design and Synthesis of Next-Generation 6-Azidotryptophan Analogs with Enhanced Chemical or Spectroscopic Attributes

The development of novel this compound analogs is a burgeoning area of research, aimed at refining its properties for specific biological applications. uniurb.it Scientists are exploring modifications to the core structure to enhance its photo-reactivity, alter its spectroscopic signature, or improve its incorporation into proteins.

One promising direction is the synthesis of C4-substituted tryptophan derivatives, which can introduce new functionalities. uniurb.it For instance, the creation of 4-azido- and 4-hydroxytryptophans has been achieved, expanding the toolkit of photoreactive tryptophan analogs. uniurb.it These new derivatives could offer alternative cross-linking capabilities or serve as probes with distinct spectroscopic properties.

Furthermore, research into 6-azido-tryptophan (Trp6N3) has highlighted its potential as a probe for two-dimensional infrared (2D IR) spectroscopy. fourwaves.com This analog exhibits a significantly larger extinction coefficient compared to previously studied cyano-tryptophan amino acids, making it a more sensitive reporter of local protein environments and dynamics. fourwaves.com The development of such analogs with enhanced spectroscopic features is crucial for studying protein folding, drug binding, and other dynamic biological processes with greater precision. fourwaves.com

The synthesis of these next-generation analogs often involves multi-step chemical processes. A general strategy involves the synthesis of indole-substituted (S)-tryptophans from corresponding indoles, utilizing methods like the Strecker amino acid synthesis. rsc.org The versatility of these synthetic routes allows for the introduction of various substituents onto the indole (B1671886) ring, paving the way for a diverse library of this compound analogs with tailored properties. uniurb.itrsc.org

Table 1: Examples of Synthesized Tryptophan Derivatives and their Potential Applications

| Derivative | Method of Synthesis | Potential Application |

| 4-Azidotryptophan | From 4-boronated N-acetyl-tryptophan methyl ester | Photoaffinity labeling uniurb.it |

| 4-Hydroxytryptophan | Oxidation of 4-boronated tryptophan derivative | Fluorescent probe uniurb.it |

| 6-Azido-Tryptophan (Trp6N3) | Not specified in detail | 2D IR spectroscopy probe fourwaves.com |

| C4-aryl, C4-alkyl, C4-cyano, C4-trifluoromethyl tryptophans | From 4-boronated N-acetyl-tryptophan methyl ester | Probing structure-function relationships uniurb.it |

| Tryptophan derivatives with azepine and acylhydrazone moieties | Multi-step synthesis from L-tryptophan | Antiviral, larvicidal, and antifungal agents mdpi.com |

Integration of this compound with Advanced Multi-omics Technologies (e.g., Glycomics, Metabolomics)

The integration of data from different "omics" fields, such as proteomics, glycomics, and metabolomics, offers a more holistic understanding of complex biological systems. nih.govnumberanalytics.com this compound, primarily a tool for proteomics, is poised to play a significant role in these integrated approaches.

By incorporating this compound into proteins, researchers can capture protein-protein interactions and identify newly synthesized proteins. This proteomic data can then be correlated with changes in the glycome and metabolome under specific conditions. For example, in the context of disease, alterations in protein expression and interaction networks identified through this compound-based methods can be linked to specific glycosylation patterns or metabolic pathway shifts. nih.govbiorxiv.org

This multi-omics strategy can lead to the discovery of more robust biomarkers for disease diagnosis and prognosis. nih.govnumberanalytics.comnih.gov The combination of proteomic data with glycomic and metabolomic data has been shown to improve the accuracy of disease classification. nih.gov For instance, an integrative analysis of proteins, N-glycans, and metabolites has demonstrated superior performance in identifying disease-specific signatures compared to any single omics approach alone. nih.gov

Future applications could involve using this compound to study how environmental stressors or therapeutic interventions impact the interplay between the proteome, glycome, and metabolome in real-time. biorxiv.orgfrontiersin.org This integrated view is crucial for unraveling the complex molecular mechanisms underlying health and disease. nih.gov

Application of this compound in Synthetic Biology for De Novo Protein Design and Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govnih.gov this compound provides a powerful tool for this field by enabling the creation of novel proteins with tailored functions. nih.gov

In de novo protein design, where proteins are created from scratch, this compound can be incorporated to introduce non-natural functionalities. nih.govembopress.orgbiorxiv.org For example, it can be used to create photoswitchable proteins, where the protein's activity can be controlled by light. This is achieved by using the azido (B1232118) group to cross-link different parts of the protein upon photoactivation, inducing a conformational change.

The development of robust and efficient E. coli expression systems for incorporating unnatural amino acids like this compound is a key enabler for these applications. nih.govresearchgate.net These systems allow for the production of sufficient quantities of the engineered proteins for characterization and application. nih.gov

Development of High-Throughput Screening Platforms Leveraging this compound Reactivity

High-throughput screening (HTS) is a powerful method for discovering new drugs and understanding biological pathways by testing millions of compounds or genetic modifications. wikipedia.orgsyngeneintl.com The unique reactivity of this compound can be leveraged to develop novel HTS platforms.

For example, HTS assays can be designed to identify inhibitors of specific protein-protein interactions. By incorporating this compound at the interface of an interacting protein pair, a cross-link can be formed upon photoactivation. A screen could then identify small molecules that prevent this cross-linking, indicating that they disrupt the interaction.

Another application is in the screening for enzymes that can modify this compound or for compounds that inhibit these enzymes. The azide (B81097) group can be used as a handle for detection, for instance, by "clicking" on a fluorescent probe. A change in the fluorescent signal would indicate the activity of the enzyme or the effect of an inhibitor.

The development of automated HTS platforms, which utilize robotics and sophisticated data analysis software, is essential for performing these screens on a large scale. wikipedia.orgsigmaaldrich.comginkgo.bio These platforms can rapidly test large libraries of compounds, accelerating the discovery of new therapeutic leads and research tools. syngeneintl.comnih.gov

Q & A

Q. What are the fundamental chemical and photophysical properties of 6-Azidotryptophan, and how do they influence its utility in biochemical studies?

Answer:

- Methodology: Characterize the compound using spectroscopic techniques (UV-Vis, fluorescence) and computational modeling (DFT calculations) to assess its absorption/emission profiles, stability under physiological conditions, and reactivity with biomolecules. Compare its properties with native tryptophan to identify functional trade-offs .

- Key Considerations: Document solvent effects, pH sensitivity, and photobleaching rates to validate experimental reproducibility .

Q. What are the optimal protocols for synthesizing and purifying this compound with high yield and minimal byproducts?

Answer:

- Methodology: Use solid-phase peptide synthesis (SPPS) or recombinant expression systems (e.g., E. coli with orthogonal tRNA/aaRS pairs) for site-specific incorporation. Optimize reaction conditions (temperature, solvent, catalyst) via fractional factorial design .

- Validation: Confirm purity via HPLC-MS and quantify azide incorporation efficiency using IR spectroscopy or click chemistry assays .

Q. How does this compound integrate into protein structures without disrupting native folding or function?

Answer:

- Methodology: Employ X-ray crystallography or cryo-EM to resolve structures of modified proteins. Pair with functional assays (e.g., enzyme kinetics, ligand-binding studies) to correlate structural perturbations with activity changes .

- Analysis: Use molecular dynamics simulations to predict steric clashes or electronic interactions introduced by the azide group .

Advanced Research Questions

Q. How can this compound be leveraged in time-resolved studies to track protein dynamics or post-translational modifications in live cells?

Answer:

- Methodology: Combine site-specific labeling with bioorthogonal probes (e.g., cyclooctynes for click reactions) and fluorescence lifetime imaging microscopy (FLIM). Optimize temporal resolution using pulsed lasers .

- Challenges: Address background noise from endogenous fluorophores and validate specificity via knockout controls .

Q. What strategies resolve contradictions in reported data on this compound’s biocompatibility and off-target effects across model organisms?

Answer:

- Methodology: Conduct meta-analyses of existing studies using PRISMA guidelines. Identify confounding variables (e.g., cell type, expression levels) and perform comparative assays under standardized conditions .

- Validation: Use RNA-seq or proteomics to map unintended interactions (e.g., stress-response pathways) in azide-exposed systems .

Q. How can computational models predict the metabolic fate or toxicity of this compound in complex biological systems?

Answer:

- Methodology: Develop QSAR (Quantitative Structure-Activity Relationship) models or machine learning frameworks trained on existing toxicity databases (e.g., PubChem, ChEMBL). Validate predictions using in vitro hepatocyte assays or C. elegans models .

- Limitations: Address data gaps in azide-specific metabolism and cross-species variability .

Q. What experimental designs minimize artifacts when using this compound in Förster Resonance Energy Transfer (FRET)-based conformational studies?

Answer:

- Methodology: Use dual-labeling strategies (e.g., this compound + non-perturbative fluorescent tags) and control for environmental factors (oxygen levels, temperature). Apply singular value decomposition (SVD) to distinguish signal from noise .

- Validation: Compare FRET efficiencies in wild-type vs. azide-modified systems under identical conditions .

Methodological Frameworks

- For Hypothesis Testing: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- For Data Interpretation: Use triangulation (e.g., correlating structural, functional, and computational data) to strengthen conclusions .

- For Literature Gaps: Systematically map knowledge voids using tools like VOSviewer or CiteSpace to visualize understudied applications (e.g., neurochemical probes, antiviral agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.